

A Comparative Guide to DAT Inhibitors: SRI-31142 and GBR-12935

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Compound of Interest

Compound Name: SRI-31142

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent dopamine transporter (DAT) inhibitors: **SRI-31142** and GBR-12935. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their studies.

Introduction

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents and drugs of abuse. Understanding the nuanced differences between DAT inhibitors is paramount for advancing neuroscience research and drug development. This guide focuses on a comparative analysis of **SRI-31142**, a putative allosteric inhibitor, and GBR-12935, a well-characterized competitive inhibitor. While both compounds target the DAT, their distinct mechanisms of action result in significantly different pharmacological profiles. GBR-12935 is a potent and selective dopamine reuptake inhibitor, whereas **SRI-31142** is a putative allosteric inhibitor of the dopamine transporter.^{[1][2]} Notably, in behavioral studies, **SRI-31142** did not produce the abuse-related effects observed with cocaine and GBR-12935.^[2]

Data Presentation

The following tables summarize the quantitative data for **SRI-31142** and GBR-12935, focusing on their binding affinities and in vitro uptake inhibition properties.

Table 1: In Vitro Binding Affinity (K_i, nM)

Compound	DAT	SERT	NET	Selectivity (SERT/DAT)	Selectivity (NET/DAT)	Species	Reference
SRI-31142	1.9	-	-	-	-	-	[3]
GBR-12935	3.7	1261	289	340.8	78.1	-	

Note: A lower K_i value indicates a higher binding affinity. Selectivity ratios are calculated from the provided K_i values.

Table 2: In Vitro Monoamine Uptake Inhibition (IC₅₀, nM)

Compound	Dopamine (DAT)	Serotonin (SERT)	Norepinephrine (NET)	Species	Reference
SRI-31142	Partial Efficacy	Partial Efficacy	Partial Efficacy	Rat Brain Synaptosomes	
GBR-12935	1-6	-	-	Rat Brain Synaptic Vesicles	[4]

Note: A lower IC₅₀ value indicates greater potency in inhibiting uptake.

Comparative In Vivo Effects

Studies utilizing intracranial self-stimulation (ICSS) in rats have revealed stark differences in the in vivo effects of **SRI-31142** and GBR-12935. GBR-12935, similar to other abused DAT inhibitors like cocaine, produces abuse-related increases in ICSS. In contrast, **SRI-31142** did not produce such increases and instead reduced ICSS responses at effective doses.

Furthermore, **SRI-31142** was found to block cocaine-induced increases in ICSS and dopamine levels in the nucleus accumbens (NAc).

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for the dopamine transporter.

Methodology:

- **Membrane Preparation:** Membranes are prepared from cells or tissues expressing the dopamine transporter. Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. A sample is taken for protein quantification (e.g., BCA assay).
- **Assay Setup:** The assay is typically conducted in a 96-well plate format in a final volume of 250 μ L per well.
- **Incubation:** To each well, the following are added:
 - 150 μ L of the membrane preparation (containing a specific amount of protein, e.g., 50-120 μ g for tissue).
 - 50 μ L of the competing test compound at various concentrations.
 - 50 μ L of a radioligand solution (e.g., [3H]GBR-12935) at a fixed concentration.
- **Equilibrium:** The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding to reach equilibrium.
- **Filtration:** The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in 0.3% PEI) to separate the bound from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.
- **Quantification:** The radioactivity trapped on the filters is counted using a scintillation counter.

- **Data Analysis:** Non-specific binding is subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Dopamine Uptake Assay

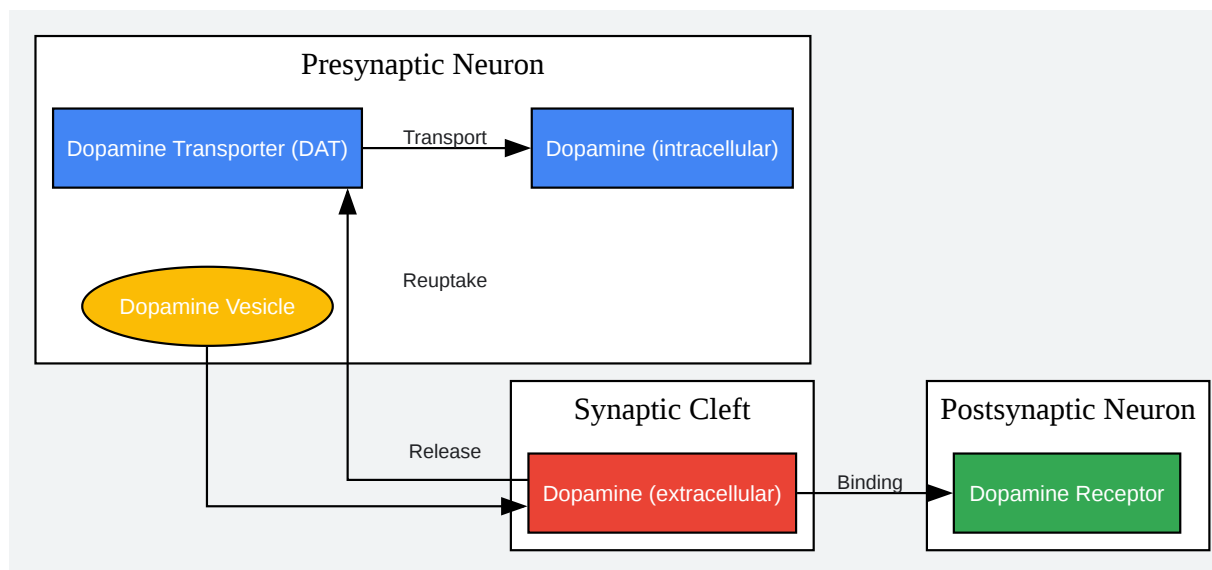
Objective: To measure the potency (IC50) of a test compound to inhibit dopamine uptake into synaptosomes.

Methodology:

- **Synaptosome Preparation:** Synaptosomes are prepared from brain tissue (e.g., striatum). The tissue is homogenized in a suitable buffer and centrifuged at low speed to remove larger debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The pellet is resuspended in an assay buffer.
- **Assay Setup:** The assay is performed in tubes or plates.
- **Pre-incubation:** Synaptosomes are pre-incubated with various concentrations of the test compound or vehicle.
- **Uptake Initiation:** Dopamine uptake is initiated by adding a known concentration of radiolabeled dopamine (e.g., [3H]dopamine).
- **Incubation:** The mixture is incubated for a short period (e.g., minutes) at a controlled temperature (e.g., 37°C).
- **Uptake Termination:** The uptake is terminated by rapid filtration through a filter mat to separate the synaptosomes from the extracellular medium. The filters are washed with ice-cold buffer.
- **Quantification:** The radioactivity retained by the synaptosomes on the filters is measured using a scintillation counter.

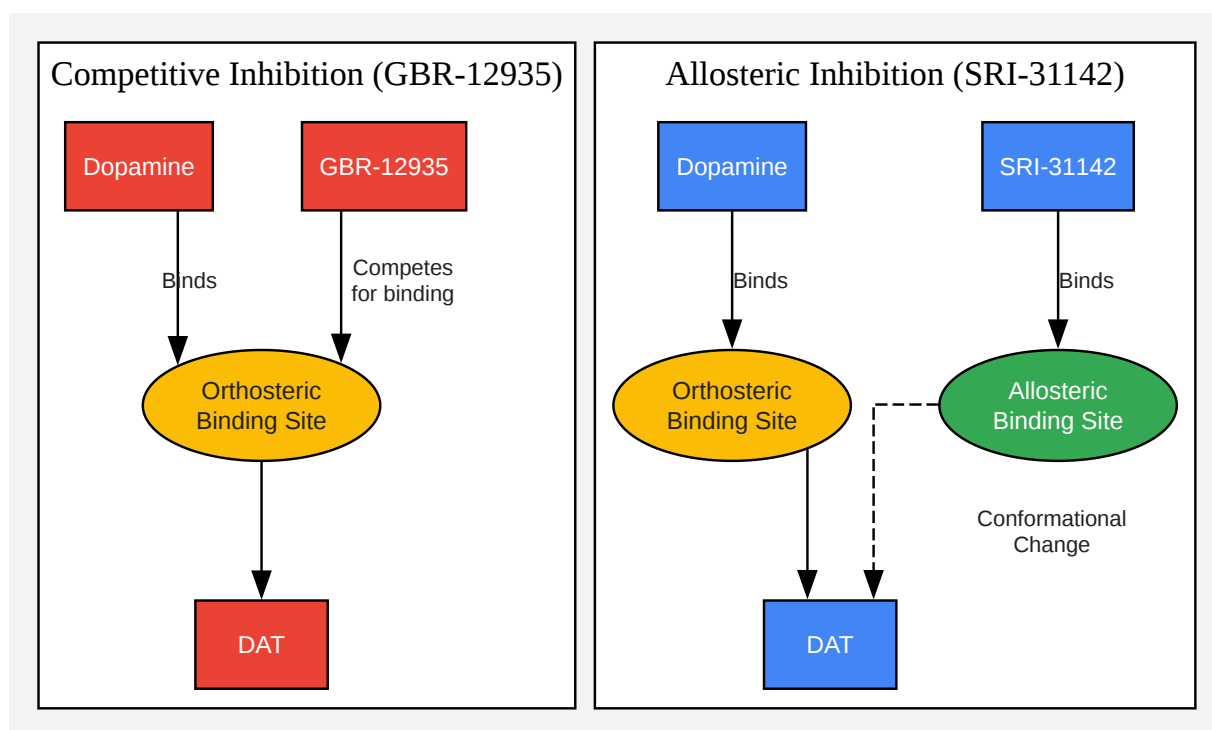
- **Data Analysis:** The amount of [3H]dopamine taken up in the presence of the test compound is compared to the uptake in the control (vehicle) condition. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

Mandatory Visualization



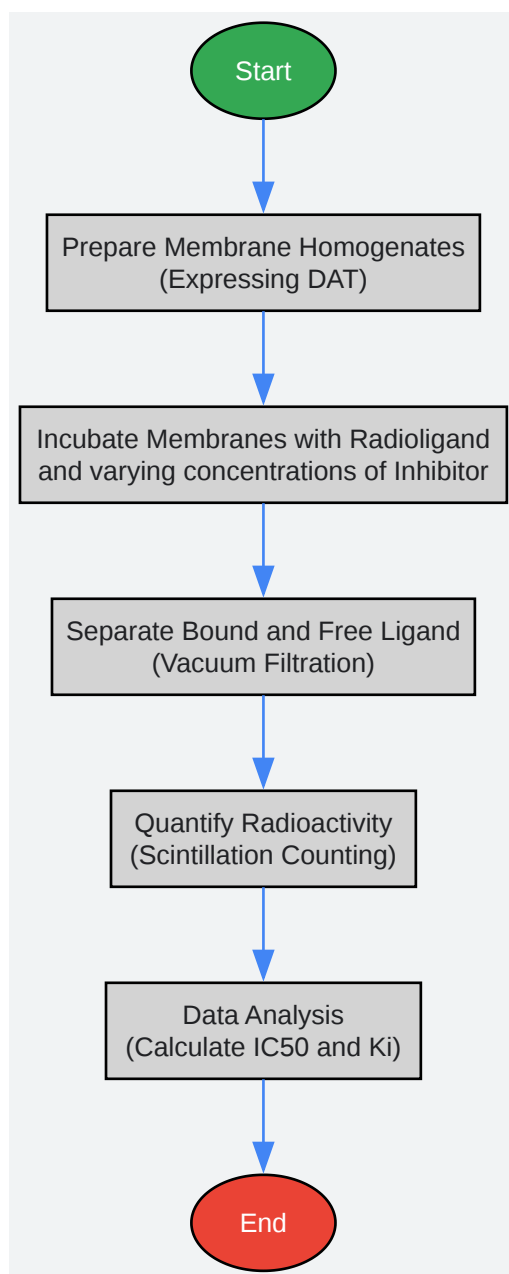
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Dopamine Signaling Pathway at the Synapse.



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Competitive vs. Allosteric DAT Inhibition.



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Radioligand Binding Assay Workflow.

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